molecular formula C8H13F3N2O4 B2992579 2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid CAS No. 2082756-04-3

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid

Cat. No. B2992579
CAS RN: 2082756-04-3
M. Wt: 258.197
InChI Key: GURJCONZNASXIF-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid, also known as AZTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. AZTMA is a small molecule that belongs to the class of heterocyclic compounds, and it has been found to possess several interesting biological properties that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is used in the synthesis of new azetidine and oxetane amino acid derivatives. These derivatives are synthesized through a process known as Aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The resulting compounds have potential applications in pharmaceuticals due to their biological activities.

Development of Pharmacophore Models

Azetidine rings, such as those found in this compound, are used as pharmacophore subunits in aza-heterocyclic molecules. These models are crucial for the discovery of new drugs as they exhibit a variety of biological activities .

Suzuki–Miyaura Cross-Coupling Reactions

The compound is involved in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating novel heterocyclic compounds. These reactions are used to diversify the structure of heterocyclic amino acids, which can lead to the development of new therapeutic agents .

NMR Spectroscopy and Structural Analysis

The compound’s structure and derivatives can be confirmed and analyzed using various NMR spectroscopy techniques, including 1H-, 13C-, 15N-, and 19F-NMR. This is essential for understanding the compound’s properties and potential applications in medicinal chemistry .

Research in Organic Synthesis

In organic synthesis, this compound can be used as a starting material or intermediate for the preparation of various organic compounds. Its reactivity with other chemical entities can lead to the creation of a wide range of substances with potential industrial and research applications .

Material Science Applications

The derivatives of this compound can be utilized in material science for the development of new materials with unique properties. The heterocyclic structure of azetidine and oxetane rings can impart novel characteristics to materials, which can be beneficial in various technological applications .

properties

IUPAC Name

2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURJCONZNASXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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